1,1,1-trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound characterized by the presence of trifluoromethyl, phenyl, and pyrido[3,4-d]pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multi-step organic reactions. One common approach is the condensation of a trifluoromethyl ketone with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1,1-Trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Shares the trifluoromethyl and phenyl groups but lacks the pyrido[3,4-d]pyrimidinyl moiety.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains the trifluoromethyl and phenyl groups but differs in the functional groups attached to the carbon backbone.
Uniqueness
1,1,1-Trifluoro-2-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is unique due to the presence of the pyrido[3,4-d]pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
1,1,1-trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)15(24,11-4-2-1-3-5-11)9-21-14-12-6-7-20-8-13(12)22-10-23-14/h1-8,10,24H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLTIQFDHMOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CN=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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